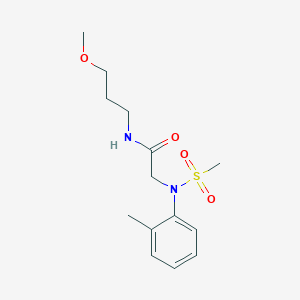![molecular formula C19H24N2O4S B3918328 N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3918328.png)
N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly referred to as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and lupus.
Wirkmechanismus
BMS-986165 works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to the production of cytokines. By inhibiting TYK2, BMS-986165 reduces the production of cytokines, which in turn reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a number of biochemical and physiological effects. In preclinical studies, BMS-986165 has been shown to reduce the production of cytokines such as IL-12, IL-23, and IFN-α, which are all involved in the inflammatory response. Additionally, BMS-986165 has been shown to reduce the number of immune cells that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986165 for lab experiments is its specificity for TYK2. Unlike other inhibitors that target multiple proteins, BMS-986165 specifically targets TYK2, which reduces the risk of off-target effects. Additionally, BMS-986165 has been shown to be effective in reducing the severity of symptoms in animal models of psoriasis and lupus, which makes it a promising candidate for further research.
One of the limitations of BMS-986165 for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of BMS-986165 on the immune system are not yet known, which makes it important to conduct further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on BMS-986165. One area of research is to investigate the potential use of BMS-986165 in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to determine the long-term effects of BMS-986165 on the immune system and to develop more efficient methods for administering the drug in vivo. Finally, research is needed to investigate the potential use of BMS-986165 in combination with other drugs for the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis and lupus. In preclinical studies, BMS-986165 has been shown to inhibit the production of cytokines, which are responsible for the inflammation associated with these diseases. Additionally, BMS-986165 has been shown to be effective in reducing the severity of symptoms in animal models of psoriasis and lupus.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(16-8-6-5-7-9-16)26(23,24)18-12-10-17(25-3)11-13-18/h5-13,15H,4,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZFDCCGJZPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3918246.png)
![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918262.png)

![N'-[(3-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3918283.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918287.png)
![N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3918303.png)
![N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918307.png)

![N-(2-methoxy-4-{[5-(4-nitrophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3918312.png)
![N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3918316.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3918326.png)
![N~1~-allyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918349.png)
